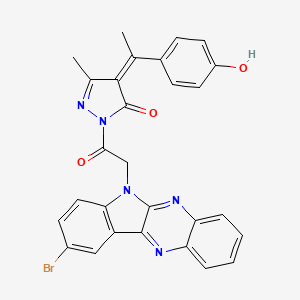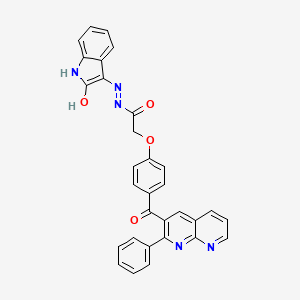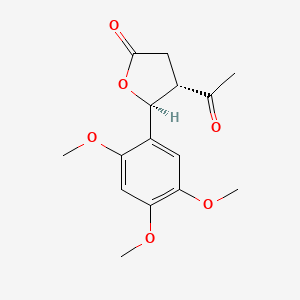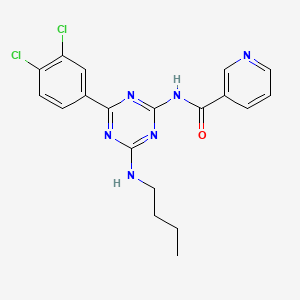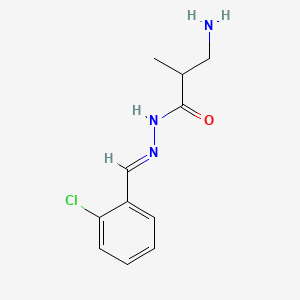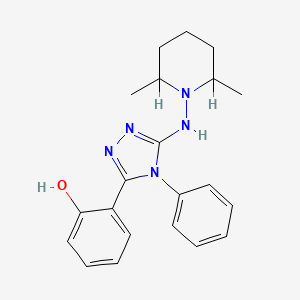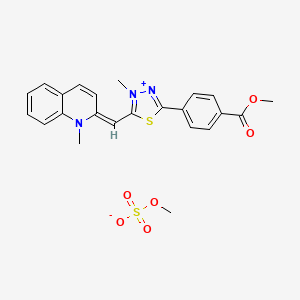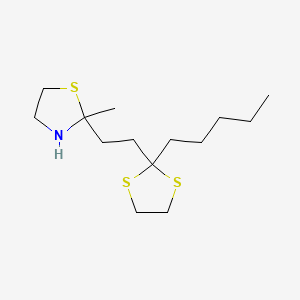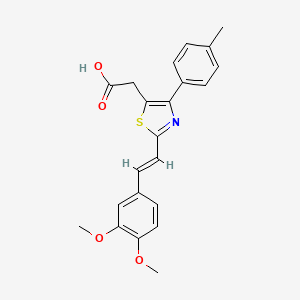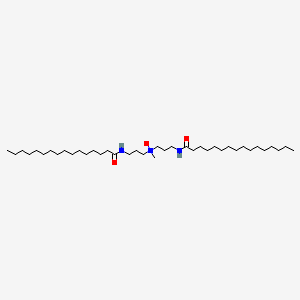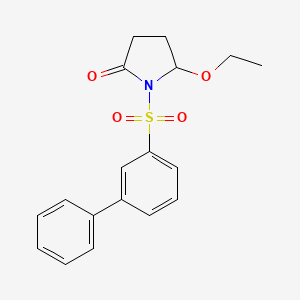
1-((1,1'-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone is an organic compound that features a biphenyl group attached to a sulfonyl group, which is further connected to a pyrrolidinone ring with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting with the formation of the biphenyl sulfonyl chloride intermediate. This intermediate is then reacted with 5-ethoxy-2-pyrrolidinone under basic conditions to yield the final product. Common reagents used in these reactions include sulfuryl chloride, biphenyl, and ethoxy-2-pyrrolidinone. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or aryloxides in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkoxy or aryloxy derivatives.
Scientific Research Applications
1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects. The ethoxy group may also contribute to the compound’s overall lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1,1’-Biphenyl-2-sulfonyl-5-ethoxy-2-pyrrolidinone: Similar structure but with a different substitution pattern on the biphenyl ring.
1,1’-Biphenyl-3-sulfonyl-5-methoxy-2-pyrrolidinone: Similar structure but with a methoxy group instead of an ethoxy group.
1,1’-Biphenyl-4-sulfonyl-5-ethoxy-2-pyrrolidinone: Similar structure but with the sulfonyl group at a different position on the biphenyl ring.
Uniqueness: 1-((1,1’-Biphenyl)-3-ylsulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
111711-71-8 |
|---|---|
Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-ethoxy-1-(3-phenylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO4S/c1-2-23-18-12-11-17(20)19(18)24(21,22)16-10-6-9-15(13-16)14-7-4-3-5-8-14/h3-10,13,18H,2,11-12H2,1H3 |
InChI Key |
GLYVJBXOUMPAOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


